

Efficacy of YSCH-01 in Advanced Solid Tumors

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Compound of Interest

Compound Name: YS-67

Cat. No.: B12365708

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A recent investigator-initiated trial explored the preliminary efficacy and safety of YSCH-01, an oncolytic adenovirus, administered via intratumoral injection in patients with advanced solid tumors. The study demonstrated promising antitumor activity.

Table 1: Summary of Clinical Efficacy of YSCH-01

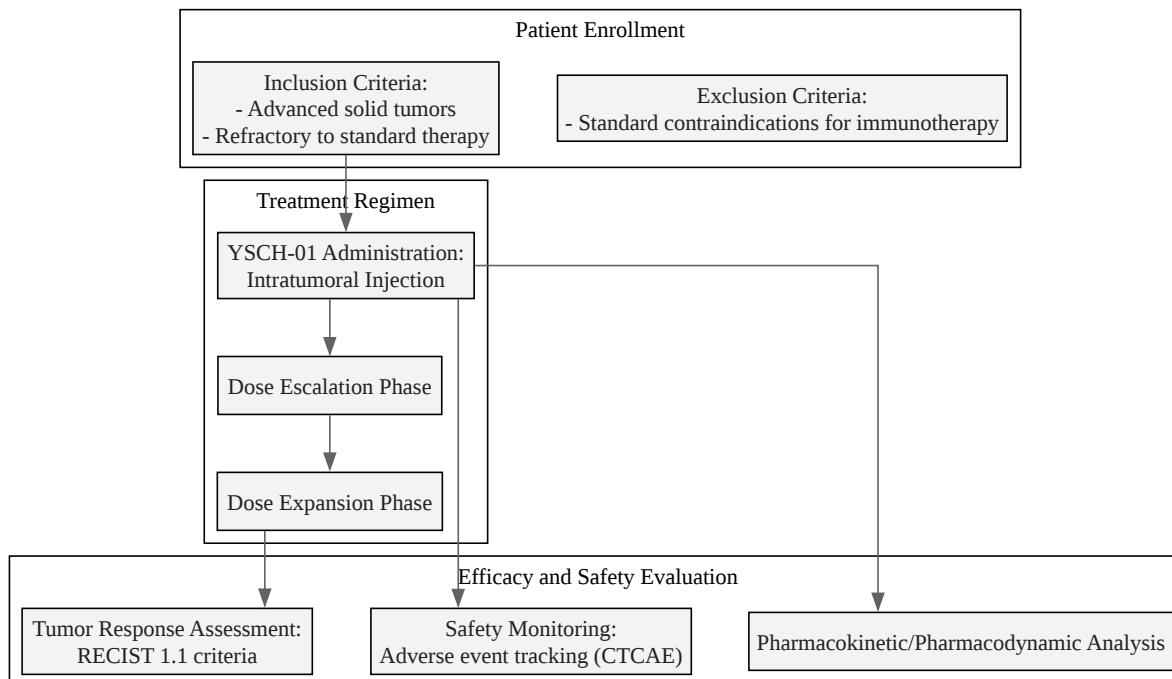
Efficacy Endpoint	Value (95% CI)
Overall Response Rate (ORR)	27.3% (6.02% to 60.97%)
Disease Control Rate (DCR)	81.8% (48.22% to 97.72%)
Median Progression-Free Survival (PFS)	4.97 months
Median Overall Survival (OS)	8.62 months

These findings suggest that YSCH-01 holds potential as a therapeutic agent for advanced solid tumors, showing a notable ability to control disease progression and elicit an objective response in a subset of patients.[\[1\]](#)

Experimental Protocol for YSCH-01 Clinical Trial

The clinical evaluation of YSCH-01 was conducted as a first-in-human, open-label, dose-escalation and dose-expansion trial.

Experimental Workflow:



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YSCH-01 Clinical Trial Workflow

Comparative Landscape: Oncolytic Virus Therapies

Direct comparison of **YS-67** (as YSCH-01) to a specific competitor is not feasible without a clearly identified counterpart. However, the broader field of oncolytic virus (OV) therapy provides a relevant comparative context. Several OV products have received regulatory approval in different parts of the world, each with distinct mechanisms and target indications.

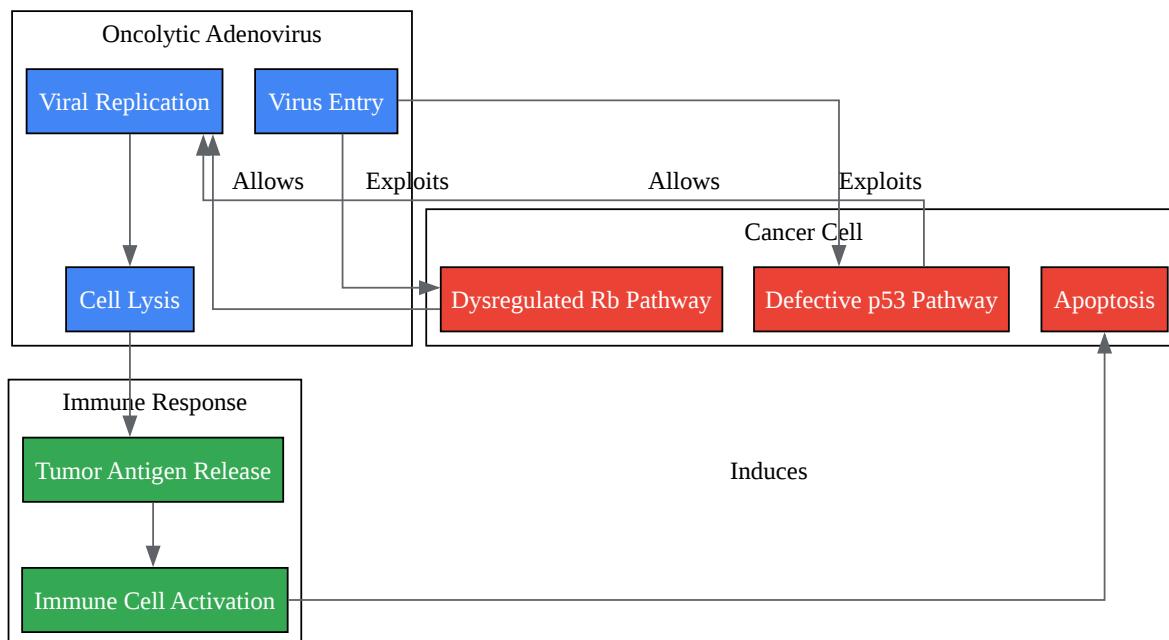
Table 2: Approved Oncolytic Virus Therapies

Therapy Name	Virus Type	Approved Indication(s)	Region of Approval
RIGVIR	ECHO-7 virus (echovirus)	Melanoma	Latvia
Oncorine (H101)	Recombinant adenovirus	Head and neck cancer (in combination with chemotherapy)	China
Imlytic (T-VEC)	Herpes simplex virus type 1 (HSV-1)	Unresectable metastatic melanoma	USA, Europe
Delytact (G47Δ)	Herpes simplex virus type 1 (HSV-1)	Malignant glioma	Japan

These approved therapies highlight the clinical viability of the oncolytic virus platform. The efficacy of YSCH-01, with an ORR of 27.3% and a DCR of 81.8% in a mixed cohort of advanced solid tumors, appears promising within this landscape, although direct cross-trial comparisons are inherently challenging due to differences in patient populations, tumor types, and study designs.[\[1\]](#)

Signaling Pathway: General Mechanism of Oncolytic Adenovirus

Oncolytic adenoviruses like YSCH-01 are engineered to selectively replicate within and lyse cancer cells while sparing normal cells. This process is often dependent on the dysregulation of key signaling pathways in cancer cells, such as the p53 and Retinoblastoma (Rb) pathways.



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Oncolytic Adenovirus Mechanism of Action

The selective replication of the oncolytic adenovirus in cancer cells leads to cell death and the release of tumor-associated antigens. This, in turn, can stimulate a systemic anti-tumor immune response, a key secondary mechanism of action for this class of therapy.

In conclusion, while the identity of "YS-67" remains elusive, the data from the YSCH-01 trial provides a valuable insight into the potential efficacy of a novel oncolytic adenovirus. The performance of YSCH-01 appears encouraging when viewed against the backdrop of approved oncolytic virus therapies, suggesting a promising future for this agent in the treatment of advanced solid tumors. Further research is needed to directly compare its efficacy against other specific cancer therapies.

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References

- 1. Preliminary efficacy and safety of YSCH-01 in patients with advanced solid tumors: an investigator-initiated trial - PMC [pmc.ncbi.nlm.nih.gov]
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